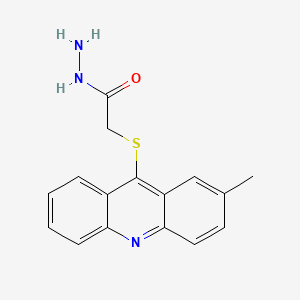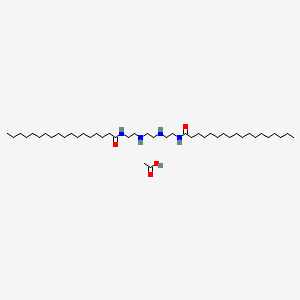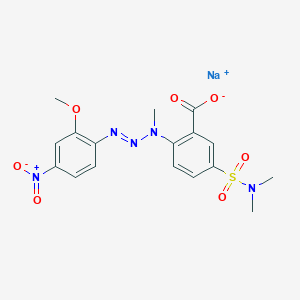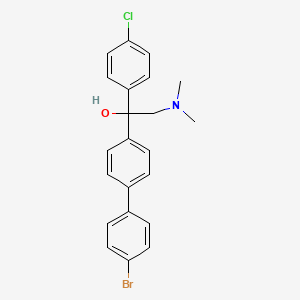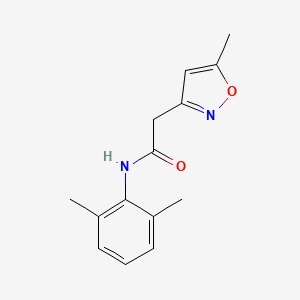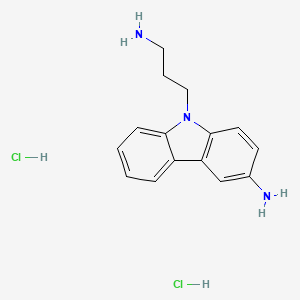
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is a complex organic compound with a unique structure It belongs to the class of oxayohimbanium compounds, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves multiple steps. The starting materials typically include precursors such as yohimbine or related alkaloids. The synthetic route may involve:
Oxidation: The initial step often involves the oxidation of yohimbine to form an intermediate compound.
Methoxycarbonylation: The intermediate is then subjected to methoxycarbonylation to introduce the methoxycarbonyl group.
Cyclization: The next step involves cyclization to form the oxayohimbanium core structure.
Perchlorate Formation: Finally, the compound is treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactions to enhance efficiency.
化学反应分析
Types of Reactions
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may have applications in treating certain diseases or conditions due to its bioactive nature.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
相似化合物的比较
Similar Compounds
Yohimbine: A precursor and structurally related compound with similar biological activities.
Oxayohimbanium Derivatives: Other derivatives in the oxayohimbanium class with varying functional groups.
Uniqueness
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is unique due to its specific methoxycarbonyl and perchlorate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
66113-84-6 |
|---|---|
分子式 |
C21H23ClN2O7 |
分子量 |
450.9 g/mol |
IUPAC 名称 |
methyl (15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,18-hexaene-19-carboxylate;perchlorate |
InChI |
InChI=1S/C21H22N2O3.ClHO4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2-1(3,4)5/h3-6,11-12,15-16H,7-10H2,1-2H3;(H,2,3,4,5)/t12-,15-,16-;/m0./s1 |
InChI 键 |
XNLFKKPIPARNOY-VMESOOAKSA-N |
手性 SMILES |
C[C@H]1[C@@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


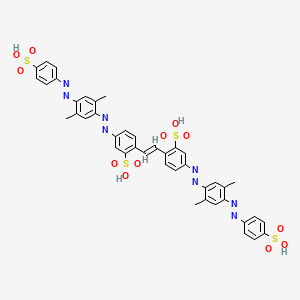

![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
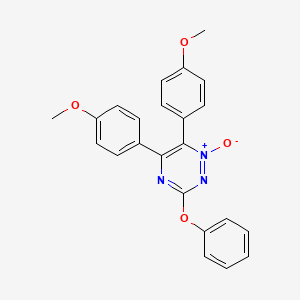
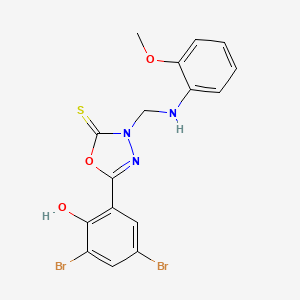
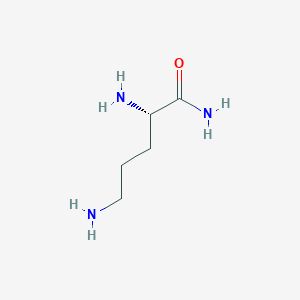
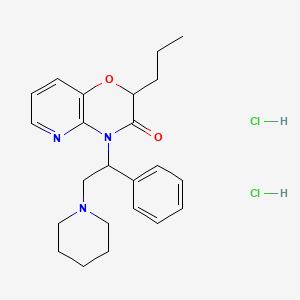
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
